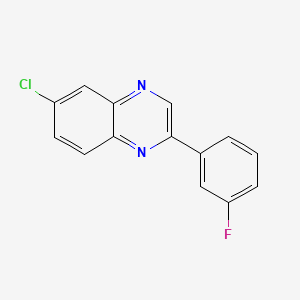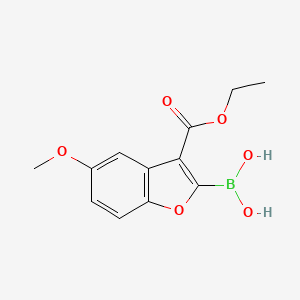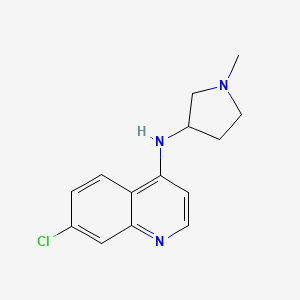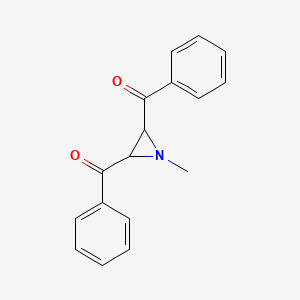
4-(4-Bromo-2-chlorophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-2-chlorophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H7BrClNO and a molecular weight of 260.52 g/mol It belongs to the class of azetidinones, which are four-membered lactams
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-chlorophenyl)azetidin-2-one can be achieved through various methods. One common approach involves the Staudinger reaction, which is a [2+2] cycloaddition of imines and ketenes . This reaction typically requires the use of oxalyl chloride and an organic base such as DIPEA (N,N-Diisopropylethylamine) to generate the ketene in situ .
Industrial Production Methods
Industrial production methods for azetidinones often involve cyclization, nucleophilic substitution, and cycloaddition reactions . These methods are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-chlorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as azides or nitriles .
Scientific Research Applications
4-(4-Bromo-2-chlorophenyl)azetidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-chlorophenyl)azetidin-2-one involves its interaction with specific molecular targets. For instance, certain derivatives of azetidin-2-one have been shown to inhibit tubulin polymerization by binding to the colchicine binding site, thereby disrupting microtubule formation and inhibiting cell division . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)azetidin-2-one: Similar in structure but lacks the chlorine atom.
4-(2-Chlorophenyl)azetidin-2-one: Similar but lacks the bromine atom.
4-Phenylazetidin-2-one: Lacks both bromine and chlorine atoms.
Uniqueness
4-(4-Bromo-2-chlorophenyl)azetidin-2-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual substitution can significantly influence its reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H7BrClNO |
|---|---|
Molecular Weight |
260.51 g/mol |
IUPAC Name |
4-(4-bromo-2-chlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7BrClNO/c10-5-1-2-6(7(11)3-5)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
InChI Key |
GRWVLSXRNUAKCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)




![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)

![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)

![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)
![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)
